molecular formula C8H4F3NO B185852 2-Hydroxy-5-trifluoromethylbenzonitrile CAS No. 142167-36-0

2-Hydroxy-5-trifluoromethylbenzonitrile

Cat. No.: B185852
CAS No.: 142167-36-0
M. Wt: 187.12 g/mol
InChI Key: FGLWZZOKMAMVSE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-trifluoromethylbenzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile can be achieved through several routes. One common method involves the reaction of 4-trifluoromethylphenol with copper(I) cyanide in the presence of a suitable solvent . Another method includes the multi-step reaction starting with methyl 2-(bromomethyl)thiophene-3-carboxylate, which is dissolved in anhydrous dimethylformamide (DMF) and reacted with potassium carbonate and nitrile . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and nitrile groups activate the aromatic ring for nucleophilic substitution, particularly at ortho and para positions relative to the hydroxyl group.

Reaction TypeReagents/ConditionsProductsYieldReferences
Sulfation SO₃-trimethyl complex, NaHCO₃, 40°C2-Amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate72%
Halogenation N-Iodosuccinimide, p-toluenesulfonic acid2-Iodo-4-nitro-5-(trifluoromethyl)anilineNot reported

Key findings:

  • Sulfation occurs regioselectively at the hydroxyl group under mild conditions .
  • Halogenation with iodine proceeds efficiently in THF/MeOH mixtures .

Hydroxyl Group Reactivity

The phenolic hydroxyl group participates in acylation and condensation reactions:

  • Acylation : Reacts with 4-(trifluoromethyl)benzoyl chloride to form ester derivatives .
  • Prodrug Synthesis : Forms phosphate or amino acid conjugates via anhydride or carbodiimide-mediated coupling .

Nitrile Group Reactivity

  • Reduction : LiAlH₄ reduces the nitrile to a primary amine, though specific yields for this compound require further validation.
  • Cyclization : Under thionyl chloride, forms heterocyclic intermediates used in antiviral agent synthesis .

Radical-Mediated Reactions

The trifluoromethyl group participates in photoreduction under lithium ion assistance:

ConditionsProductsMechanism
UV light, LiClO₄Defluorination to difluoromethyl derivativesSingle-electron transfer (SET) from lithium-stabilized intermediates

This reaction demonstrates potential for modifying the CF₃ group while preserving the aromatic core .

Coupling Reactions

The compound serves as a building block in Buchwald–Hartwig amination and Ullmann-type couplings :

  • Pd-Catalyzed Amination : Reacts with aryl halides to form biaryl amines, critical in pharmaceutical intermediates .
  • Copper-Mediated Trifluoromethylation : Enables introduction of additional CF₃ groups under catalytic CuCl₂ conditions .

Oxidation and Reduction

  • Oxidation : KMnO₄ oxidizes the hydroxyl group to a ketone, though competing nitrile hydrolysis requires controlled conditions.
  • Reduction : NaBH₄ selectively reduces the nitrile to an amine without affecting the CF₃ group in specific solvent systems.

Scientific Research Applications

2-Hydroxy-5-trifluoromethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-Hydroxy-5-trifluoromethylbenzonitrile can be compared with other similar compounds such as:

Biological Activity

2-Hydroxy-5-trifluoromethylbenzonitrile (CAS Number: 142167-36-0) is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structural features, notably the hydroxyl and trifluoromethyl groups, contribute to its biological activity. This article delves into the compound's biological properties, including its mechanism of action, pharmacological applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing better penetration of lipid membranes. Additionally, the nitrile group contributes to the compound's reactivity in biochemical pathways .

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than their non-fluorinated counterparts .

CompoundMIC (μg/mL)Target Organism
This compound4-8Staphylococcus aureus
Trifluoromethyl analogs20Escherichia coli

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. The compound has shown potential in reducing pro-inflammatory cytokine production in cell models, indicating its possible application in treating inflammatory diseases .

Case Studies

  • Antimicrobial Activity Assessment:
    A study evaluated the antimicrobial efficacy of various fluorinated benzonitrile derivatives, including this compound. Results demonstrated a significant reduction in bacterial viability compared to controls, highlighting the importance of the trifluoromethyl group in enhancing potency .
  • Inflammation Modulation:
    Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered at varying doses, leading to a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-5-trifluoromethylbenzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, starting from 5-trifluoromethylsalicylaldehyde (2-hydroxy-5-trifluoromethylbenzaldehyde), a cyanation reaction using reagents like TMSCN (trimethylsilyl cyanide) or NaCN in the presence of a Lewis acid (e.g., ZnCl₂) may yield the nitrile group. Alternatively, hydroxyl-directed functionalization of pre-functionalized aromatic rings (e.g., bromo- or chloro-intermediates) can be employed .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the hydroxyl (–OH) proton (~10–12 ppm in DMSO-d₆), nitrile carbon (~115–120 ppm in 13C^{13}\text{C} NMR), and trifluoromethyl group (–CF₃, δ ~120–125 ppm in 19F^{19}\text{F} NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (C₈H₄F₃NO: theoretical [M+H]⁺ = 204.0271) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodology : Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from competing deprotonation of the hydroxyl group or steric hindrance from the –CF₃ group. To address this:

  • Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or TBS (tert-butyldimethylsilyl) to enhance coupling efficiency .
  • Ligand Screening : Test bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts and mitigate steric effects .
  • Control Experiments : Compare results under inert (N₂/Ar) vs. ambient conditions to rule out oxidation side reactions.

Q. How can this compound be evaluated as a kinase inhibitor scaffold?

  • Methodology :

  • Kinase Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Measure IC₅₀ values to determine potency .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions with kinase ATP pockets. Focus on hydrogen bonding (nitrile/–OH groups) and hydrophobic contacts (–CF₃) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy or halogen substitutions) to identify critical functional groups for activity.

Q. Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Waste Disposal : Collect all waste in halogen-resistant containers and collaborate with certified waste management services for incineration .
  • In Vitro Restrictions : Note that the compound is strictly for research use (not FDA-approved). Avoid in vivo applications without rigorous toxicity profiling .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent exposure to cyanide-related byproducts.

Q. Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodology :

  • Statistical Design : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of nitrile group formation .
  • Reproducibility Checks : Share detailed protocols (e.g., CAS Lab Notebook templates) and raw spectral data in open-access repositories.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWZZOKMAMVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443975
Record name 2-Hydroxy-5-trifluoromethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142167-36-0
Record name 2-Hydroxy-5-trifluoromethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-trifluoromethylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromine (15.9 ml) was added to a solution of 4-trifluoromethylphenol (50 g) in dichloromethane (300 ml) at room temperature and the mixture was stirred for 38 hours. The reaction mixture was successively washed with aqueous sodium bisulfite solution and saturated saline solution, dried over anhydrous magnesium sulfate, and the solvent was distilled off to obtain crude 2-bromo-4-trifluoromethylphenol (78.5 g) as oil. N,N-dimethylformamide (250 ml) was added to the crude product and copper cyanide (I) (27.6 g), and the mixture was heated to reflux for 2 hours under Ar. This hot reaction mixture was poured into a solution of ferric chloride hexahydrate (137.5 g) and hydrochloric acid (35 ml) in water (400 ml), and the mixture was stirred for 30 minutes. The mixture was extracted with ethyl acetate, and the ethyl acetate was successively washed with dilute hydrochloric acid and saturated saline solution, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel eluting with ethyl acetate/hexane to obtain 2-cyano-4-trifluoromethylphenol (34.6 g, mp. 149.5°-151° C.).
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
137.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

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